D-Cycloserine dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

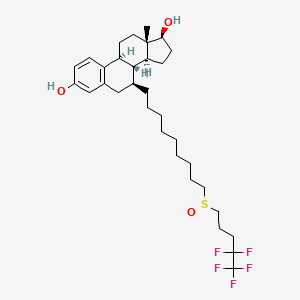

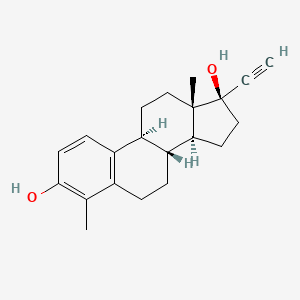

D-Cycloserine dimer (DCSD) is an organic compound with two molecules of D-cycloserine (DCS) linked together by a dimer bond. DCSD is an analog of the naturally occurring amino acid, D-alanine, and is a structural isomer of the more commonly known D-cycloserine (DCS). DCSD has been studied extensively for its potential applications in biochemistry, pharmacology, and other scientific research applications.

科学的研究の応用

Pharmaceutical Quality Control

D-Cycloserine dimer is used in the pharmaceutical industry for quality control. It is an impurity in the antibiotic D-Cycloserine, which is used as a secondary choice in the treatment of tuberculosis . The International Pharmacopoeia HPLC–UV method for D-Cycloserine impurity profiling was found to be not repeatable due to the variable response of Cycloserine dimer . Therefore, the DOSY (diffusion ordered spectroscopy) NMR (nuclear magnetic resonance) technique was introduced to determine the levels of D-Cycloserine impurities in pharmaceutical dosage forms .

Antibiotic Research

D-Cycloserine is a broad-spectrum antibiotic, and its dimer has been studied for its effects on the nervous system . The study of this compound can provide insights into the development of new antibiotics and treatments for neurological disorders.

Analytical Chemistry

The compound is used in analytical chemistry, particularly in the development of new methods for the identification and quantification of pharmaceutical impurities . The DOSY NMR method allowed accurate identification and quantification of the Cycloserine dimer .

Cancer Research

Tryptamine-piperazine-2,5-dione conjugates, which are structurally similar to the compound , have been synthesized and evaluated as potential anticancer agents . This suggests that the compound could also have potential applications in cancer research.

Anaphylactic Shock Research

The compound has been studied for its influence on the anaphylactic shock reaction and resynthesis of S-adenosylmethionine in the pulmonary tissue of guinea pigs . This suggests potential applications in immunology and allergy research.

Biomass-Derived Diamine Synthesis

The compound has been used in the development of protocols for the selective synthesis of biomass-derived diamine . This is a highly desirable pursuit in the field of heterogeneous catalysis.

作用機序

Target of Action

D-Cycloserine dimer primarily targets two crucial enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a significant role in the formation of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of the bacterial cell wall .

Mode of Action

D-Cycloserine dimer interacts with its targets in a unique way. It acts as a structural analog of D-alanine, competing with D-alanine for the active sites of the enzymes . For alanine racemase, it forms an aromatized D-Cycloserine-PLP adduct, which irreversibly blocks the enzyme’s activity . For D-alanine:D-alanine ligase, it was initially thought to inhibit the enzyme through simple, competitive, and reversible binding to one of the D-Ala binding sites . Recent studies suggest that the inhibition of d-alanine:d-alanine ligase by d-cycloserine proceeds via a distinct phosphorylated form of the drug .

Biochemical Pathways

The primary biochemical pathway affected by D-Cycloserine dimer is the bacterial cell wall peptidoglycan biosynthesis pathway . By inhibiting the enzymes alanine racemase and D-alanine:D-alanine ligase, D-Cycloserine dimer disrupts the formation of the dipeptide D-alanyl-D-alanine, a key component of the bacterial cell wall . This disruption leads to the inhibition of bacterial cell wall synthesis, which can result in bacterial cell death .

Pharmacokinetics

D-cycloserine, the monomer form, is known to be well soluble in water , which suggests that the dimer might also have good water solubility This property could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D-Cycloserine dimer’s action primarily involve the disruption of bacterial cell wall synthesis . By inhibiting the formation of the dipeptide D-alanyl-D-alanine, D-Cycloserine dimer prevents the proper construction of the bacterial cell wall . This can lead to bacterial cell death, making D-Cycloserine dimer an effective antibiotic .

Action Environment

The action, efficacy, and stability of D-Cycloserine dimer can be influenced by various environmental factors. For instance, it has been found that D-Cycloserine is unstable under acidic conditions (pH 1–2), converting into its dimer in the solid-state and in solution . Therefore, the pH of the environment could significantly impact the stability and efficacy of D-Cycloserine dimer. Additionally, the presence of certain solvents, such as acetonitrile, can enhance the dimerization of D-Cycloserine .

特性

IUPAC Name |

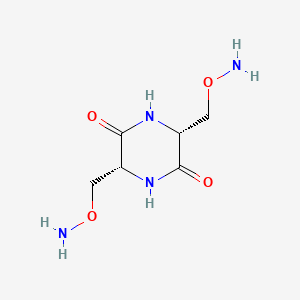

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJUCSMJGKICJ-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CON)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16337-02-3 |

Source

|

| Record name | Cycloserine diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOSERINE DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

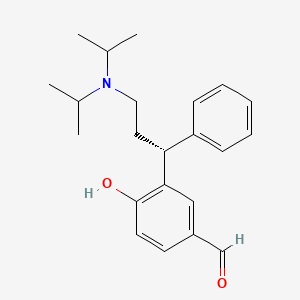

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)